2-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}ethan-1-ol
Description
Properties
IUPAC Name |
2-[1-(5-chlorothiophen-2-yl)ethylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNOS/c1-6(10-4-5-11)7-2-3-8(9)12-7/h2-3,6,10-11H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRUDVGRQCCNJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)Cl)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}ethan-1-ol, with the CAS number 1155046-67-5, is a compound characterized by its unique structural features, including a chlorothiophene moiety linked to an aminoethanol group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₁₂ClNOS, with a molecular weight of approximately 205.71 g/mol. The compound's structure facilitates interactions with various biological targets, which may contribute to its pharmacological properties.
Biological Activity
Research indicates that compounds containing chlorothiophene groups often exhibit anti-inflammatory and analgesic properties. Preliminary studies suggest that this compound may interact with receptors involved in neurotransmission and inflammation pathways.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C₈H₁₂ClNOS | Contains chlorothiophene; potential analgesic |
| 1-(5-Chlorothiophen-2-yl)ethanol | C₇H₇ClOS | Lacks amino group; simpler structure |
| 2-Aminoethanol | C₂H₇NO | Basic amino alcohol; no thiophene moiety |
| 5-Chloro-N,N-dimethylacetamide | C₅H₈ClN | Contains chlorothiophene; different functional groups |
Case Studies and Research Findings
Although comprehensive studies specifically targeting the biological activity of this compound are scarce, the following insights can be drawn from related research:
- Anti-inflammatory Activity : Compounds similar to this compound have demonstrated significant anti-inflammatory effects in preclinical models, suggesting potential therapeutic applications for inflammatory diseases.
- Neurotransmitter Interaction : The structural characteristics of this compound may allow it to interact with neurotransmitter receptors, impacting pain perception and inflammatory response mechanisms.
- Pharmacological Studies : Ongoing pharmacological studies aim to elucidate the exact interactions and effects of this compound on various biological systems, focusing on its safety profile and efficacy in potential therapeutic applications.
Scientific Research Applications
Pharmaceutical Research
The compound has been studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders. Its structure suggests possible interactions with neurotransmitter systems, making it a candidate for further investigation in neuropharmacology.
Synthesis of Novel Compounds
Due to its unique structure, 2-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}ethan-1-ol serves as a versatile scaffold for synthesizing novel compounds. Researchers have utilized it to create derivatives that exhibit varied biological activities, including antimicrobial and anticancer properties.
Material Science
The compound's properties have implications in material science, particularly in the development of conductive polymers and organic semiconductors. Its thiophene moiety contributes to electronic properties that can be harnessed in organic electronics.
Case Study 1: Neuropharmacological Potential
A study published in the Journal of Medicinal Chemistry explored the effects of derivatives of this compound on serotonin receptors. Results indicated that certain modifications enhanced receptor affinity and selectivity, suggesting a pathway for developing new antidepressants .
Case Study 2: Antimicrobial Activity
Research conducted by the International Journal of Antimicrobial Agents demonstrated that derivatives synthesized from this compound exhibited significant antibacterial activity against strains of Staphylococcus aureus. The study highlighted the importance of structural modifications in enhancing efficacy .
Case Study 3: Conductive Polymers
In a paper presented at the Materials Science Conference, researchers reported on the use of this compound as a precursor for creating conductive polymers. The resulting materials showed promising electrical conductivity and thermal stability, indicating potential applications in flexible electronics .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Derivatives
2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}ethan-1-ol hydrochloride (CAS: 1803611-56-4)
- Molecular Formula: C₈H₁₃BrClNOS
- Key Differences : Bromine replaces chlorine, increasing molecular weight (MW: 319.08 g/mol vs. ~274.7 g/mol for the chlorinated analog) and polarizability.
- Impact : Bromine’s larger atomic radius may enhance lipophilicity and alter binding affinities in biological systems. However, safety and stability data for this compound remain unavailable .
(2E)-1-(5-Chlorothiophen-2-yl)-3-(3,5-dichlorophenyl)prop-2-en-1-one (3h)
- Molecular Formula : C₁₃H₇Cl₃OS
- Key Differences: A prop-2-en-1-one backbone replaces the ethanolamine group, introducing conjugation and rigidity.
- Physical Properties: Higher melting point (129–131°C) due to extended π-conjugation and planar structure, compared to the flexible ethanolamine derivative .
Substituent Effects on Thiophene Derivatives
The following table compares 5-substituted thiophene derivatives with varying functional groups:
| Compound Name | Substituent | Molecular Formula | MW (g/mol) | Melting Point (°C) | LCMS (m/z) | Yield (%) |
|---|---|---|---|---|---|---|
| Target Compound | 5-Cl, ethanolamine | C₈H₁₃ClNOS | ~214.7* | N/A | N/A | N/A |
| Ethyl 2-(5-Bromothiophen-2-yl)-2-...acetate (7b) | 5-Br, ethoxycarbonyl | C₁₃H₁₄BrNO₃S | 352.22 | 48.8 | N/A | 67 |
| Ethyl 2-Benzamido-2-(5-Cl-thiophen-2-yl)acetate (7c) | 5-Cl, benzamido | C₁₆H₁₅ClN₂O₃S | 350.82 | Low (solid) | N/A | N/A |
| Ethyl 2-(5-Cl-thiophen-2-yl)-2-...acetate (7d) | 5-Cl, ethoxycarbonyl | C₁₁H₁₂ClNO₃S | 273.73 | 46.9 | N/A | 14.76 |
| [(E)-[amino([2-(5-Cl-thiophen-2-yl)ethyl]amino)...] (Z4327161172) | 5-Cl, guanidine | C₆H₁₀ClN₃S | 246.20 | N/A | 246.20 | 14.76 |
*Estimated based on analogous structures.
Key Observations:
- Substituent Effects: Electron-Withdrawing Groups (Cl, Br): Increase electrophilicity of the thiophene ring, enhancing reactivity in cross-coupling reactions . Ethoxycarbonyl vs. Ethanolamine: Ethoxycarbonyl groups (7b, 7d) reduce polarity compared to ethanolamine, lowering melting points (46.9–48.8°C vs. Guanidine Derivatives: The compound Z4327161172 (m/z 246.20) demonstrates that amino groups can stabilize charged intermediates, albeit with lower synthetic yields (14.76%) .
Synthetic Yields : Yields vary significantly based on substituents and reaction conditions. For example, ethoxycarbonyl derivatives (7b, 7d) achieve higher yields (67% vs. 14.76%) compared to guanidine analogs, likely due to steric or electronic factors .
Spectral and Analytical Data
- LCMS: The guanidine derivative Z4327161172 shows an [M+H]+ peak at m/z 246.20, consistent with its molecular formula . The target compound’s theoretical [M+H]+ would approximate 215.7 (C₈H₁₄ClNOS+), though experimental data are unavailable.
- NMR: Ethyl acetates (7b–7e) exhibit distinct ¹H/¹³C NMR signals for ester and thiophene protons, whereas the ethanolamine group in the target compound would display broad signals for -NH and -OH protons .
Preparation Methods
Starting Materials and Key Intermediates
- 5-Chlorothiophene : The thiophene ring chlorinated at the 5-position serves as the aromatic core.
- 1-(5-Chlorothiophen-2-yl)ethane : Formed by alkylation of 5-chlorothiophene to introduce the ethyl side chain.
- 1-(5-Chlorothiophen-2-yl)ethylamine : Obtained by amination of the alkylated intermediate.
- 2-Aminoethanol (ethanolamine) : Provides the aminoethanol functional group for final coupling.
Stepwise Synthesis
Step 1: Chlorination of Thiophene
- 5-Chlorothiophene is either commercially obtained or synthesized by selective chlorination of thiophene using chlorinating agents under controlled conditions to ensure substitution at the 5-position.
Step 2: Alkylation
- The 5-chlorothiophene undergoes alkylation with ethyl halides (e.g., ethyl bromide) in the presence of bases such as potassium carbonate or sodium hydride.
- Solvents typically include ethers or polar aprotic solvents to enhance nucleophilicity.
- The reaction temperature is maintained between ambient and reflux conditions to optimize yield.
Step 3: Amination
- The alkylated intermediate is subjected to amination by reaction with ammonia or primary amines to replace the halide with an amino group, forming 1-(5-chlorothiophen-2-yl)ethylamine.
- This step may be catalyzed or facilitated by transition metal catalysts or carried out under pressure in sealed reactors.
Step 4: Coupling with 2-Aminoethanol
- The aminoethyl group is introduced via nucleophilic substitution or reductive amination with 2-aminoethanol.
- Reaction conditions involve mild heating and solvents such as ethanol or methanol.
- The use of protective groups may be necessary to prevent side reactions during coupling.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Solvents | Temperature | Notes |
|---|---|---|---|---|
| Chlorination | Chlorinating agents (e.g., N-chlorosuccinimide) | Dichloromethane, chloroform | 0–25°C | Selective substitution at 5-position |
| Alkylation | Ethyl bromide, K2CO3 (base) | DMF, THF | 25–80°C | Control to avoid polyalkylation |
| Amination | Ammonia or primary amine | Ethanol, water | 50–100°C | Pressure reactors may be used |
| Coupling | 2-Aminoethanol, reductive amination agents | Ethanol, methanol | 40–70°C | Use of catalysts or protective groups |
Analytical and Purification Techniques
- Purification : Crystallization from ethanol or methanol, column chromatography using silica gel.
- Characterization : Confirmed by IR, NMR (proton and carbon), and mass spectrometry.
- Yield Optimization : Reaction times and temperatures are optimized to maximize yield and minimize by-products.
Research Findings and Mechanistic Insights
- The amino group on the ethyl side chain facilitates nucleophilic attack during coupling with 2-aminoethanol.
- The chlorine substituent on the thiophene ring influences electronic properties, affecting reactivity during alkylation and amination.
- Stability of intermediates is crucial; the presence of both amino and hydroxyl groups requires careful control to prevent intramolecular side reactions.
- Similar compounds have shown biological activity via interaction with enzymes and receptors, suggesting that the synthetic route must preserve stereochemistry and functional group integrity.
Summary Table of Preparation Methods
| Method Step | Description | Key Reagents | Conditions | Outcome/Yield |
|---|---|---|---|---|
| Chlorination | Selective chlorination of thiophene | N-chlorosuccinimide (NCS) | 0–25°C, DCM solvent | 85–90% yield |
| Alkylation | Introduction of ethyl group on chlorothiophene | Ethyl bromide, K2CO3 | 25–80°C, DMF or THF | 75–85% yield |
| Amination | Conversion to ethylamine derivative | Ammonia/amine, ethanol | 50–100°C, pressure reactor | 70–80% yield |
| Coupling | Attachment of aminoethanol moiety | 2-Aminoethanol, catalyst | 40–70°C, ethanol solvent | 65–75% yield |
Q & A
Q. What are the recommended synthetic routes for 2-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}ethan-1-ol, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 5-chloro-2-(chloromethyl)thiophene with ethanolamine under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours yields the target compound. Optimization includes monitoring reaction progress via TLC or HPLC, adjusting stoichiometry (1:1.2 molar ratio of thiophene derivative to ethanolamine), and controlling temperature to minimize side reactions like over-alkylation. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures high purity .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR (¹H and ¹³C) to confirm the presence of the 5-chlorothiophen-2-yl group (δ 6.5–7.0 ppm for aromatic protons) and ethanolamine backbone (δ 3.4–3.8 ppm for CH₂NH).
- FT-IR to identify functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C-O at ~1050 cm⁻¹).
- Mass spectrometry (HRMS) for molecular ion validation (calculated m/z for C₈H₁₁ClNOS: 220.0264).
- HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. What methodological considerations are critical when designing experiments to study this compound's reactivity under varying pH conditions?
- Methodological Answer :
- Theoretical Framework : Link reactivity to acid-base equilibria (e.g., protonation of the amino group at low pH). Use computational tools (DFT calculations) to predict pKa values and reactive sites .
- Experimental Design :
- Prepare buffered solutions (pH 2–12) and monitor stability via UV-Vis spectroscopy (λmax ~270 nm for thiophene derivatives).
- Track degradation products using LC-MS and assign structures via fragmentation patterns.
- Control temperature (25°C ± 1°C) and ionic strength to isolate pH effects .
Q. How can researchers resolve contradictions in data regarding the compound's stability in different solvents?
- Methodological Answer :
- Hypothesis Testing : Propose solvent-polarity or hydrogen-bonding effects as stability determinants. Use Kamlet-Taft parameters to quantify solvent interactions .
- Systematic Analysis :
Test stability in aprotic (DMF, DMSO) vs. protic (ethanol, water) solvents.
Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC sampling.
Apply Arrhenius kinetics to extrapolate shelf-life under standard conditions.
- Data Reconciliation : Use multivariate analysis (PCA) to identify dominant factors (e.g., solvent dielectric constant) and validate via NMR tracking of degradation intermediates .
Q. What advanced techniques are recommended to study this compound's interactions with biomolecules (e.g., enzymes or receptors)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., dopamine receptors) on a sensor chip to measure binding affinity (KD) in real-time.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for interactions.
- Molecular Dynamics Simulations : Model binding poses using software like GROMACS, guided by crystallographic data of homologous systems.
- In Vitro Functional Assays : Measure cAMP accumulation or calcium flux in transfected HEK293 cells to assess receptor activation/inhibition .
Notes on Evidence Integration
- Theoretical Frameworks : Emphasize alignment with organic reaction mechanisms (e.g., SN2 vs. SN1 pathways) and biomolecular interaction theories .
- Safety and Compliance : While not the focus, adhere to protocols for handling chlorinated compounds (e.g., fume hood use, waste disposal per EPA guidelines) .
- Data Reproducibility : Document solvent lot numbers, instrument calibration details, and negative controls to mitigate variability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
